2,2-Dipropylpentanoic acid

Description

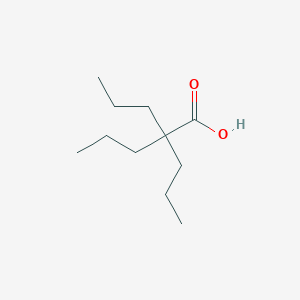

Structure

3D Structure

Properties

IUPAC Name |

2,2-dipropylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-7-11(8-5-2,9-6-3)10(12)13/h4-9H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJGAWHIMHSGMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200037 | |

| Record name | 2,2-Dipropylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52061-75-3 | |

| Record name | 2,2-Dipropylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52061-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dipropylpentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052061753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dipropylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dipropylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIPROPYLPENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6TN518LGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2,2-Dipropylpentanoic Acid

Introduction

2,2-Dipropylpentanoic acid, also known as tripropylacetic acid, is a branched-chain carboxylic acid. It is a structural analog of the well-established anticonvulsant and mood-stabilizing drug, valproic acid (2-propylpentanoic acid). The addition of two extra propyl groups at the alpha-position to the carboxyl group significantly alters the molecule's steric hindrance and lipophilicity, which in turn influences its physicochemical properties and potential pharmacological profile. This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2-dipropylpentanoic acid, intended for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding these fundamental characteristics is crucial for its application in medicinal chemistry, as a synthetic building block, and for the development of analytical methodologies.

Chemical Identity and Molecular Structure

A clear identification of a chemical entity is the foundation of all scientific investigation. 2,2-Dipropylpentanoic acid is systematically named to denote a pentanoic acid backbone with two propyl substituents at the second carbon atom.

-

IUPAC Name: 2,2-dipropylpentanoic acid[1]

-

Synonyms: 2,2-Dipropylvaleric acid, tripropylacetic acid, Valproic Acid Impurity D[1][2]

-

Molecular Formula: C₁₁H₂₂O₂[1]

-

Molecular Weight: 186.29 g/mol [1]

The structural arrangement of 2,2-dipropylpentanoic acid is key to its properties. The central quaternary carbon atom, bonded to three propyl chains and a carboxylic acid group, creates a sterically hindered environment.

Caption: 2D structure of 2,2-Dipropylpentanoic acid.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various chemical and biological systems. For a potential therapeutic agent, properties such as solubility, lipophilicity (LogP), and acidity (pKa) are critical determinants of its pharmacokinetic and pharmacodynamic profile.

| Property | Value | Source(s) |

| Physical State | Colorless liquid or solid at room temperature, dependent on purity. | [2] |

| Melting Point | 65.5-67.5 °C | [3] |

| Boiling Point | 114-117 °C at 5 Torr | [3] |

| Density | 0.909 ± 0.06 g/cm³ (Predicted) | [3] |

| Water Solubility | Insoluble | [4] |

| Solubility in Organic Solvents | Soluble in chloroform, ether, benzene, and acetone. | [4] |

| pKa | 4.85 ± 0.40 (Predicted) | [3] |

| LogP (XLogP3) | 3.9 | [1] |

Interpretation of Physicochemical Properties

-

Lipophilicity (LogP): The predicted octanol-water partition coefficient (LogP) of 3.9 indicates that 2,2-dipropylpentanoic acid is significantly more lipophilic than its analog, valproic acid (LogP ≈ 2.75)[4]. This increased lipophilicity suggests a higher affinity for nonpolar environments, which could lead to enhanced membrane permeability and potentially greater distribution into lipid-rich tissues such as the brain. However, it may also result in lower aqueous solubility and increased metabolic clearance.

-

Acidity (pKa): With a predicted pKa of approximately 4.85, 2,2-dipropylpentanoic acid is a weak acid, similar to other carboxylic acids[3]. At physiological pH (7.4), the carboxylic acid group will be predominantly deprotonated, existing as the carboxylate anion. This ionization is a critical factor for its solubility in aqueous biological fluids and its ability to interact with biological targets.

-

Solubility: Its insolubility in water and solubility in common organic solvents are consistent with its highly lipophilic character[4]. This has significant implications for formulation development, requiring the use of co-solvents, lipids, or other solubilization techniques for potential in vivo applications.

Synthesis and Purification

The synthesis of 2,2-dipropylpentanoic acid typically involves the alkylation of a suitable precursor to introduce the three propyl groups around a central carbon. A common and effective method is the dialkylation of a malonic ester derivative.

Representative Synthesis Protocol: Malonic Ester Synthesis

This protocol describes a general approach and should be optimized for specific laboratory conditions.

Step 1: Deprotonation of Diethyl Malonate

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add sodium ethoxide (1.0 equivalent) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add diethyl malonate (1.0 equivalent) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the enolate.

Step 2: First Alkylation

-

Add 1-bromopropane (1.1 equivalents) dropwise to the enolate solution.

-

Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature.

Step 3: Second Alkylation

-

To the solution from Step 2, add a second equivalent of sodium ethoxide, followed by a second equivalent of 1-bromopropane.

-

Heat the mixture to reflux and maintain for another 3-4 hours until TLC indicates the disappearance of the mono-alkylated product.

Step 4: Hydrolysis and Decarboxylation

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Add an excess of aqueous sodium hydroxide (e.g., 2-3 equivalents in water) and heat to reflux for 2-3 hours to hydrolyze the ester groups.

-

Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.

-

Heat the acidic solution gently to promote decarboxylation, which is evident by the evolution of carbon dioxide. Continue heating until gas evolution ceases.

Step 5: Work-up and Purification

-

Cool the mixture and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude 2,2-dipropylpentanoic acid.

-

The crude product can be purified by vacuum distillation or crystallization.

Caption: General workflow for the synthesis of 2,2-Dipropylpentanoic acid.

Analytical Characterization

The identity and purity of synthesized 2,2-dipropylpentanoic acid must be confirmed using standard analytical techniques.

Chromatographic Analysis: RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for assessing the purity of 2,2-dipropylpentanoic acid and for its quantification in various matrices.

Protocol:

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid group[1]. A typical starting condition could be 60:40 acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm), as the carboxyl group is a weak chromophore.

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region (approx. 0.8-2.5 ppm) due to the overlapping signals of the three propyl chains. The terminal methyl groups (CH₃) would appear as triplets around 0.9 ppm. The methylene groups (CH₂) adjacent to the methyls and the central carbon would show more complex multiplets. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift (>10 ppm), which would be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary alpha-carbon, the carbonyl carbon (typically >170 ppm), and the different methylene and methyl carbons of the propyl groups.

Mass Spectrometry (MS):

-

In electrospray ionization (ESI) mass spectrometry in negative ion mode, the most prominent ion would be the deprotonated molecule [M-H]⁻.

-

Fragmentation analysis would likely show losses of propyl groups and the carboxylic acid moiety.

Caption: Workflow for the analytical characterization of 2,2-Dipropylpentanoic acid.

Applications and Significance in Drug Development

The primary interest in 2,2-dipropylpentanoic acid stems from its structural similarity to valproic acid. Valproic acid is a widely used medication, but its use is associated with significant side effects, including teratogenicity and hepatotoxicity. The development of analogs is a key strategy to improve the therapeutic index.

The introduction of two additional propyl groups in 2,2-dipropylpentanoic acid could have several consequences:

-

Altered Pharmacokinetics: The increased lipophilicity may lead to different absorption, distribution, metabolism, and excretion (ADME) properties compared to valproic acid. This could potentially alter the dosing regimen and tissue distribution.

-

Modified Target Engagement: The increased steric bulk around the carboxylic acid headgroup could influence its binding to pharmacological targets, such as GABA transaminase, succinate semialdehyde dehydrogenase, or histone deacetylases (HDACs), which are implicated in the therapeutic actions of valproic acid.

-

Different Metabolic Profile: The metabolic pathways of 2,2-dipropylpentanoic acid may differ from those of valproic acid, potentially avoiding the formation of toxic metabolites that are thought to contribute to the adverse effects of the parent drug.

Safety and Handling

As a laboratory chemical, 2,2-dipropylpentanoic acid should be handled with appropriate care.

-

GHS Hazard Statements: H302: Harmful if swallowed[1].

-

Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.

Conclusion

2,2-Dipropylpentanoic acid is a lipophilic, weakly acidic compound whose physicochemical properties are dominated by its highly branched alkyl structure. These characteristics, particularly its high LogP and steric hindrance, distinguish it from its clinically used analog, valproic acid, and suggest a potentially different pharmacokinetic and pharmacodynamic profile. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce and characterize this compound for further investigation in medicinal chemistry and drug discovery. Future studies are warranted to explore its pharmacological activity and to determine if its structural modifications translate into a more favorable therapeutic profile.

References

-

PubChem. 2,2-Dipropylpentanoic acid | C11H22O2 | CID 104067. National Center for Biotechnology Information. [Link]

-

Stenutz, R. 2-propylpentanoic acid. [Link]

-

SIELC Technologies. 2,2-Dipropylpentanoic acid. [Link]

Sources

Valproic Acid Impurity Profiling: A Deep Dive into 2,2-Dipropylpentanoic Acid (Impurity D)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Valproic acid (VPA) is a cornerstone therapeutic agent for epilepsy, bipolar disorder, and migraine prophylaxis.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and efficacy. This technical guide provides a comprehensive examination of 2,2-dipropylpentanoic acid (DPA), a critical process-related impurity of valproic acid, designated as Valproic Acid EP Impurity D.[3][4] We will explore its chemical identity, synthetic origins, analytical detection methodologies, and the regulatory framework governing its control. This document is intended to serve as a vital resource for professionals in pharmaceutical research, development, and quality control, offering both foundational knowledge and practical, field-proven insights.

The Imperative of Impurity Control in Valproic Acid

The therapeutic success of valproic acid is predicated on its well-defined pharmacological profile, primarily its ability to increase levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. However, the manufacturing process of any API is susceptible to the formation of impurities—unwanted chemicals that can arise from starting materials, intermediates, or side reactions.[5] The presence of such impurities, even in trace amounts, can introduce significant risks, including:

-

Altered Efficacy: Impurities may possess their own pharmacological activity, potentially antagonizing or synergizing with the API in unpredictable ways.

-

Increased Toxicity: An impurity could be inherently toxic or metabolize into toxic compounds, posing a direct threat to patient safety. The European Pharmacopoeia may apply specific, stricter thresholds for impurities known to be unusually potent or toxic.[6]

-

Compromised Stability: The presence of impurities can affect the stability of the final drug product, leading to degradation and a shortened shelf life.

Therefore, a rigorous and robust impurity profiling strategy is not merely a regulatory hurdle but a fundamental component of ensuring the quality and safety of the final pharmaceutical product. 2,2-Dipropylpentanoic acid represents a key specified impurity that demands careful monitoring and control.

Chemical Identity and Properties of 2,2-Dipropylpentanoic Acid (DPA)

2,2-Dipropylpentanoic acid (CAS 52061-75-3) is a branched-chain carboxylic acid structurally related to valproic acid (2-propylpentanoic acid).[3][4] Its core structure is a pentanoic acid backbone, but with two propyl groups attached to the alpha-carbon (the second carbon), in contrast to the single propyl group in VPA.[3] This additional alkyl chain significantly increases its molecular weight and hydrophobicity compared to the parent drug.[3]

| Property | Data | Source(s) |

| IUPAC Name | 2,2-dipropylpentanoic acid | [4] |

| Synonyms | Valproic Acid EP Impurity D, Tripropylacetic acid | [3][4] |

| CAS Number | 52061-75-3 | [3][4] |

| Molecular Formula | C₁₁H₂₂O₂ | [3][4] |

| Molecular Weight | 186.29 g/mol | [3] |

| Physical Form | Colorless liquid or solid (depending on purity) | [3] |

Genesis of an Impurity: Synthetic Pathways to DPA

Understanding the origin of an impurity is critical to controlling its formation. DPA is a process-related impurity, meaning it is formed during the synthesis of valproic acid itself. The most common synthetic routes for VPA involve the alkylation of a compound with an active methylene group, such as diethyl malonate or ethyl cyanoacetate, with a propyl halide.[7][8][9]

The formation of VPA typically proceeds via a double alkylation of the active methylene carbon with a propyl group, followed by hydrolysis and decarboxylation. However, under certain reaction conditions, a side reaction can occur where a third propyl group is added, leading to the formation of the DPA precursor.

Causality Behind Formation:

-

Excess Alkylating Agent: Using a significant excess of the propyl halide can drive the reaction towards over-alkylation.

-

Reaction Conditions: Factors such as temperature, reaction time, and the strength of the base used can influence the selectivity of the alkylation step. Non-optimized conditions can favor the formation of the tri-substituted intermediate.

-

Starting Material Purity: The presence of related impurities in the starting materials could also potentially lead to the formation of DPA.

The diagram below illustrates a simplified, plausible pathway for the formation of both valproic acid and the DPA impurity from a malonic ester starting material.

Caption: Synthetic pathway of VPA and potential side-reaction leading to DPA.

Toxicological and Pharmacological Significance

Currently, there is a lack of extensive, publicly available data specifically detailing the toxicological or pharmacological profile of 2,2-dipropylpentanoic acid. However, in pharmaceutical quality control, the absence of data does not imply the absence of risk. The primary concern with any structurally related impurity is its potential to exhibit unanticipated biological activity. This could range from reduced therapeutic effect to overt toxicity, including the potential for teratogenicity, a known and significant side effect of valproic acid itself.[1]

The self-validating system of pharmaceutical safety dictates that any uncharacterized impurity must be controlled to a level that is considered safe. This is the foundational principle behind the impurity thresholds established by regulatory bodies and pharmacopeias. The limits are set to ensure that patient exposure to any potentially harmful substance is minimized.

Analytical Control Strategy: Detection and Quantification

A robust, validated analytical method is the cornerstone of controlling impurities. For valproic acid and its related substances, Gas Chromatography (GC) is the most widely established and pharmacopeially-recognized technique.[10][11][12]

Gas Chromatography (GC-FID) Method

The United States Pharmacopeia (USP) monograph for Valproic Acid outlines a GC method equipped with a Flame-Ionization Detector (FID) for the analysis of organic impurities.[10] This method is designed to be a self-validating system, with system suitability criteria that ensure the chromatographic performance is adequate for reliably separating and quantifying impurities.

Experimental Protocol: GC-FID for VPA Impurity Profiling (Based on USP Monograph)

-

System Preparation:

-

Chromatograph: Gas chromatograph equipped with a flame-ionization detector (FID).

-

Column: 0.32-mm × 60-m fused-silica column coated with a 0.3-µm film of phase G25.[10]

-

Carrier Gas: Helium.

-

Temperatures: Maintain the injection port at 240°C and the detector at 260°C.[10]

-

Temperature Program: Equilibrate the column at 145°C for 48 minutes, then increase the temperature at a rate of 5°C per minute to 190°C, and hold at 190°C.[10]

-

-

System Suitability Solution Preparation:

-

Prepare a solution containing known reference standards (e.g., butyric acid, valeric acid) in the Valproic Acid test sample. This is used to verify the system's performance.

-

-

Test Solution Preparation:

-

Use the undiluted Valproic Acid API as the test solution.

-

-

Chromatographic Procedure:

-

Inject approximately 0.5 µL of the Test Solution into the chromatograph.

-

Record the chromatogram and measure the peak responses for all detected impurities.

-

-

Data Analysis & Acceptance Criteria:

Complementary and Advanced Techniques

While GC-FID is the standard, other techniques can be employed for characterization and orthogonal verification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and specificity, making it an excellent tool for identifying and quantifying impurities, especially when reference standards are unavailable.[13][14] Methods often use reversed-phase columns and electrospray ionization (ESI) in negative mode.[13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for the structural elucidation of unknown impurities. It provides both retention time data and a mass spectrum, which acts as a chemical fingerprint for identification.[15]

The following diagram outlines the logical workflow for impurity analysis.

Caption: General analytical workflow for VPA impurity identification and control.

Regulatory Landscape and Pharmacopeial Standards

The control of impurities is strictly mandated by global regulatory agencies and detailed in pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).

-

European Pharmacopoeia (EP): The EP explicitly lists 2,2-dipropylpentanoic acid as "Valproic Acid EP Impurity D".[3][4][16] Monographs in the EP provide the official methods and acceptance criteria that must be met for a substance to be considered compliant.

-

United States Pharmacopeia (USP): The USP provides a detailed monograph for Valproic Acid which includes a "Chromatographic Purity" test.[10] While it may not name every impurity, it sets clear limits for "any individual impurity" (typically ≤0.1%) and "total impurities" (typically ≤0.3%).[10] These general limits are legally binding and ensure that all potential impurities, including DPA, are controlled to safe levels.

Compliance with these pharmacopeial standards is mandatory for pharmaceuticals marketed in their respective regions and is a critical component of a successful regulatory submission (e.g., ANDA, NDA).[16][17]

Conclusion and Forward Outlook

2,2-Dipropylpentanoic acid is a well-characterized, specified impurity of valproic acid that serves as a key indicator of synthetic process control. Its presence must be carefully monitored and limited to within pharmacopeial specifications to ensure the safety, quality, and efficacy of the final drug product. The established gas chromatographic methods provide a robust and reliable system for its quantification.

For professionals in the pharmaceutical industry, a thorough understanding of the origin, impact, and analytical control of DPA is not just an academic exercise—it is a professional necessity. As analytical technologies continue to advance, we can anticipate the development of even more sensitive methods capable of detecting impurities at lower levels, further enhancing the safety profile of essential medicines like valproic acid.

References

-

USP Monographs: Valproic Acid. USP29-NF24. Available from: [Link]

-

Determination of Organic Impurities from Valproic Acid as per proposed USP monograph GC method. Shimadzu. Available from: [Link]

-

valproic acid and its Impurities. Pharmaffiliates. Available from: [Link]

-

Valproic Acid Impurity | CAS 99-66-1. Veeprho. Available from: [Link]

- Optimizing synthesis and applications of sodium valproate: Towards efficiency, affordability, and sustainability. (Specific source not provided in search results).

-

2,2-Dipropylpentanoic acid | C11H22O2 | CID 104067. PubChem - NIH. Available from: [Link]

- Process for preparing valproic acid. Google Patents.

- From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid. (Specific source not provided in search results).

- Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. (Specific source not provided in search results).

-

Synthesis and evaluation of amino analogues of valproic acid. PubMed - NIH. Available from: [Link]

-

HPLC Analysis of Valproic Acid using Mixed-Mode Chromatography. SIELC Technologies. Available from: [Link]

-

Synthesis of Valproic Acid, Sodium Valproate, and Divalproex Sodium in Flow. Organic Process Research & Development - ACS Publications. Available from: [Link]

-

2,2-Dimethylpropanoic acid - Hazardous Agents. Haz-Map. Available from: [Link]

-

2-propylpentanoic acid. Stenutz. Available from: [Link]

- Valproic acid extraction methods in human samples using gas chromatography: a review. (Specific source not provided in search results).

- Determination of Valproic Acid in Human Plasma by High-Performance Liquid Chromatography with Mass Spectrometry Detection. (Specific source not provided in search results).

-

Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes. PMC - NIH. Available from: [Link]

-

Determination of valproic acid and its metabolites by gas chromatography-mass spectrometry with selected ion monitoring. PubMed. Available from: [Link]

-

Gas Chromatographic Analysis of Sodium Valproate in Plasma and Urine after Air Assisted Liquid-Liquid Microextraction. Brieflands. Available from: [Link]

- A rapid and simple procedure for monitoring valproic acid by gas chromatography. (Specific source not provided in search results).

-

USP Monographs: Valproic Acid Capsules. uspbpep.com. Available from: [Link]

-

Formation of a free acyl adenylate during the activation of 2-propylpentanoic acid. Valproyl-AMP: a novel cellular metabolite of valproic acid. PubMed. Available from: [Link]

- Impurity Control in the European Pharmacopoeia. (Specific source not provided in search results).

-

Valproic Acid-impurities. Pharmaffiliates. Available from: [Link]

-

Determination of Valproic Acid in Serum by Liquid Chromatography– Atmospheric Pressure Chemical Ionization Mass Spectrometry. J-Stage. Available from: [Link]

-

Determination of valproic acid by high-performance liquid chromatography with photodiode-array and fluorescence detection. Semantic Scholar. Available from: [Link]

-

Chemical Properties of Propanoic acid, 2,2-dimethyl- (CAS 75-98-9). Cheméo. Available from: [Link]

-

Valproic acid. American Chemical Society. Available from: [Link]

- Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph. (Specific source not provided in search results).

-

Valproic Acid Impurities and Related Compound. Veeprho. Available from: [Link]

- V0033000 - CRS catalogue. (Specific source not provided in search results).

-

Valproic Acid EP Impurity A | 109-52-4. SynZeal. Available from: [Link]

-

Synthesis of valproic acid for medicinal chemistry practical classes. ResearchGate. Available from: [Link]

- Process for producing valproic acid. Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. acs.org [acs.org]

- 3. CAS 52061-75-3: 2,2-Dipropylpentanoic acid | CymitQuimica [cymitquimica.com]

- 4. 2,2-Dipropylpentanoic acid | C11H22O2 | CID 104067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. edqm.eu [edqm.eu]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pharmacopeia.cn [pharmacopeia.cn]

- 11. shimadzu.com [shimadzu.com]

- 12. seer.ufrgs.br [seer.ufrgs.br]

- 13. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 14. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of valproic acid and its metabolites by gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. veeprho.com [veeprho.com]

- 17. ema.europa.eu [ema.europa.eu]

Synonyms and CAS number for 2,2-Dipropylpentanoic acid.

An In-Depth Technical Guide to 2,2-Dipropylpentanoic Acid

Abstract

This technical guide provides a comprehensive overview of 2,2-Dipropylpentanoic acid (CAS No. 52061-75-3), a branched-chain carboxylic acid. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's chemical identity, including its various synonyms, physicochemical properties, and its significant relationship to the well-established anticonvulsant, Valproic Acid (VPA). We will explore its structural characteristics, potential applications in synthesis, and the importance of its identification as a known impurity in pharmaceutical preparations of VPA. This guide consolidates critical data to facilitate a deeper understanding and informed application of this compound in a research and development setting.

Chemical Identity and Nomenclature

Accurate identification is the cornerstone of chemical research and development. 2,2-Dipropylpentanoic acid is a unique molecule whose nomenclature can vary across different chemical databases and suppliers. The Chemical Abstracts Service (CAS) has assigned the number 52061-75-3 for its unambiguous identification.[1][2][3][4]

The compound is structurally defined by a pentanoic acid backbone with two propyl groups substituted at the alpha-carbon (C2) position. This arrangement distinguishes it from its more famous isomer, Valproic Acid (2-propylpentanoic acid).

Data Summary Table

For clarity and rapid reference, the core identifiers for 2,2-Dipropylpentanoic acid are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 52061-75-3 | [1][2][3] |

| Molecular Formula | C₁₁H₂₂O₂ | [1][2][3] |

| IUPAC Name | 2,2-dipropylpentanoic acid | [3] |

| Molecular Weight | 186.29 g/mol | [2] |

| Synonyms | See list below | [1][3][5] |

A comprehensive list of synonyms is crucial for exhaustive literature searches and procurement. Common synonyms include:

Structural Relationship to Valproic Acid

A critical aspect for any drug development professional is understanding the relationship between an active pharmaceutical ingredient (API) and its impurities. 2,2-Dipropylpentanoic acid is recognized as "Valproic Acid Impurity D".[3][5] Valproic acid (VPA), or 2-propylpentanoic acid, is a widely prescribed medication for epilepsy, bipolar disorder, and migraine prevention.[6][7][8]

The structural difference, while seemingly minor—the addition of a second propyl group at the alpha-carbon—has significant implications for the molecule's physicochemical properties and pharmacology. The presence of such impurities must be strictly controlled in pharmaceutical formulations to ensure safety and efficacy.

Caption: Structural relationship between Valproic Acid and its impurity, 2,2-Dipropylpentanoic acid.

Physicochemical Properties and Rationale

The molecular structure of 2,2-Dipropylpentanoic acid directly influences its physical and chemical behavior.

-

Structure and Steric Hindrance: It is a branched-chain carboxylic acid.[1] The presence of three alkyl chains (two propyl, one ethyl from the pentanoic backbone) attached to the alpha-carbon creates significant steric hindrance around the carboxylic acid group. This crowding can decrease the reactivity of the carboxyl group in certain chemical reactions compared to less substituted acids.

-

Hydrophobicity: The eleven-carbon structure with a high hydrocarbon-to-oxygen ratio results in a hydrophobic nature.[1] This makes it less soluble in water compared to shorter-chain carboxylic acids but soluble in many organic solvents.

-

Physical State: The compound is typically a colorless liquid or a low-melting solid at room temperature.[1]

-

Boiling and Melting Points: Due to its increased molecular weight and branched structure, its boiling and melting points are generally higher than simpler, unbranched carboxylic acids of similar carbon count.[1]

Potential Applications and Synthesis Context

While primarily known as a pharmaceutical impurity, 2,2-Dipropylpentanoic acid holds potential as a building block in organic synthesis.[1] Its unique sterically hindered structure can be leveraged to introduce bulky tri-substituted carbon centers into larger molecules.

Conceptual Synthesis Approach

The synthesis of α,α-disubstituted carboxylic acids like 2,2-Dipropylpentanoic acid often follows established organic chemistry pathways. A common strategy involves the alkylation of a malonic ester derivative. While a specific, validated protocol for this exact molecule is not detailed in the provided sources, a logical workflow can be proposed for its laboratory-scale synthesis and purification, which is crucial for obtaining a reference standard.

Experimental Workflow: Synthesis and Characterization

The following diagram outlines a conceptual workflow for producing and verifying a standard of 2,2-Dipropylpentanoic acid for research purposes.

Caption: Conceptual workflow for the synthesis and verification of 2,2-Dipropylpentanoic acid.

Expertise-Driven Protocol Considerations:

-

Choice of Base (Step 1): Sodium ethoxide (NaOEt) is a common choice for deprotonating malonic esters. The reaction must be conducted under anhydrous conditions to prevent unwanted side reactions.

-

Alkylation Control (Step 2): The addition of the propyl halide must be controlled to achieve dialkylation. Using a sufficient molar excess of the alkylating agent and base is necessary to drive the reaction to completion.

-

Decarboxylation (Step 4): Heating the acidified intermediate is a critical step that drives off CO₂ to yield the final carboxylic acid product. The temperature must be carefully controlled to prevent decomposition.

-

Self-Validating Protocol: Each step in this workflow is followed by a verification stage. For instance, after purification, analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are not just for confirmation; they validate the success of the purification process itself by showing the absence of starting materials or byproducts.

Conclusion

2,2-Dipropylpentanoic acid is a molecule of significant interest, primarily due to its status as a registered impurity of the major drug, Valproic Acid. Its correct identification through its CAS number (52061-75-3) and a comprehensive understanding of its synonyms are essential for researchers in pharmacology and medicinal chemistry. The distinct physicochemical properties imparted by its α,α-dipropyl structure differentiate it from its isomeric API and necessitate its careful monitoring in pharmaceutical manufacturing. Beyond its role as an impurity, its structure presents opportunities for its use as a specialized building block in organic synthesis.

References

-

SIELC Technologies. (2018, May 17). 2,2-Dipropylpentanoic acid. Retrieved from [Link]

-

FDA Global Substance Registration System. (n.d.). 2,2-DIPROPYLPENTANOIC ACID. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2-Dipropylpentanoic acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Valproic Acid. PubChem Compound Database. Retrieved from [Link]

-

Mishra, M. K., Kukal, S., Paul, P. R., & Kukreti, R. (2021). Schematic representation of valproic acid derivatives and analogues. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Valproate. Retrieved from [Link]

-

MedlinePlus. (2019, April 15). Valproic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of valproic acid and its analogues. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2 Di-n-propylacetic acid. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2,2-dimethyl- (CAS 75-98-9). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Propyl-2-pentenoic acid. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). EP0293752A2 - Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts.

Sources

- 1. CAS 52061-75-3: 2,2-Dipropylpentanoic acid | CymitQuimica [cymitquimica.com]

- 2. 2,2-Dipropylpentanoic acid | SIELC Technologies [sielc.com]

- 3. 2,2-Dipropylpentanoic acid | C11H22O2 | CID 104067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-Dipropylpentanoic acid | 52061-75-3 [sigmaaldrich.com]

- 5. 2,2-DIPROPYLPENTANOIC ACID [drugfuture.com]

- 6. Valproic Acid | C8H16O2 | CID 3121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Valproate - Wikipedia [en.wikipedia.org]

- 8. Valproic Acid: MedlinePlus Drug Information [medlineplus.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of 2,2-Dipropylpentanoic Acid

Abstract

This technical guide provides a comprehensive overview of 2,2-dipropylpentanoic acid, a branched-chain carboxylic acid of interest to researchers, scientists, and professionals in drug development. This document delves into its molecular structure, molecular weight, and physicochemical properties. A detailed, field-proven synthetic protocol via malonic ester synthesis is presented, offering a practical pathway for its laboratory-scale preparation. Furthermore, this guide includes a theoretical analysis of its spectroscopic characteristics, including mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, to aid in its identification and characterization. While experimental spectroscopic data for this specific molecule is not widely available, this guide consolidates predictive data to serve as a valuable reference.

Introduction

2,2-Dipropylpentanoic acid, also known as 2,2-dipropylvaleric acid or tripropylacetic acid, is a saturated fatty acid with a unique molecular architecture.[1] Its structure features a pentanoic acid backbone with two propyl groups substituted at the alpha-carbon (C2). This high degree of branching at a quaternary carbon imparts specific steric and electronic properties to the molecule, influencing its physical characteristics and reactivity. As an analogue of the well-known anticonvulsant valproic acid (2-propylpentanoic acid), understanding the synthesis and properties of 2,2-dipropylpentanoic acid is of significant interest for comparative studies in medicinal chemistry and pharmacology. This guide aims to provide a detailed technical resource for researchers working with or interested in this compound.

Molecular Structure and Properties

Chemical Structure

The molecular structure of 2,2-dipropylpentanoic acid is characterized by a central quaternary carbon atom bonded to a carboxyl group and three propyl chains.

Molecular Formula and Weight

The chemical formula for 2,2-dipropylpentanoic acid is C₁₁H₂₂O₂.[1] The molecular weight can be calculated as follows:

-

Carbon (C): 11 atoms × 12.011 amu = 132.121 amu

-

Hydrogen (H): 22 atoms × 1.008 amu = 22.176 amu

-

Oxygen (O): 2 atoms × 15.999 amu = 31.998 amu

Total Molecular Weight: 186.295 g/mol .[1]

Physicochemical Properties

2,2-Dipropylpentanoic acid is a branched-chain carboxylic acid that is hydrophobic in nature, leading to lower solubility in water compared to its straight-chain counterparts.[2] It is typically a colorless liquid or solid at room temperature, with its physical state being dependent on purity.[2] There is some discrepancy in the reported melting point values, which may be due to differences in sample purity or measurement conditions.

| Property | Value | Source(s) |

| IUPAC Name | 2,2-dipropylpentanoic acid | [1] |

| CAS Number | 52061-75-3 | [1] |

| Molecular Formula | C₁₁H₂₂O₂ | [1] |

| Molecular Weight | 186.29 g/mol | [1] |

| Melting Point | -51 °C to 67.5 °C | [2][3] |

| Boiling Point | 114-117 °C at 5 Torr | [3] |

| Appearance | Colorless liquid or solid | [2] |

| Solubility | Low in water | [2] |

Synthesis of 2,2-Dipropylpentanoic Acid

The synthesis of 2,2-dipropylpentanoic acid can be efficiently achieved through the malonic ester synthesis. This classic method involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Reaction Scheme

Caption: Overall synthetic scheme for 2,2-dipropylpentanoic acid.

Experimental Protocol

Step 1: Synthesis of Diethyl 2,2-Dipropylmalonate

This procedure is adapted from standard malonic ester synthesis protocols.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Enolate Formation: Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring.

-

First Alkylation: Add one equivalent of 1-bromopropane dropwise to the solution. After the addition is complete, the mixture is refluxed until the reaction is complete (monitored by TLC).

-

Second Alkylation: A second equivalent of sodium ethoxide is added, followed by a second equivalent of 1-bromopropane. The mixture is then refluxed again until the dialkylation is complete.

-

Workup: After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl 2,2-dipropylmalonate.

Step 2: Hydrolysis and Decarboxylation to 2,2-Dipropylpentanoic Acid

This protocol is based on established methods for the hydrolysis and decarboxylation of substituted malonic esters.[4]

-

Hydrolysis: The crude diethyl 2,2-dipropylmalonate is refluxed with an excess of a strong acid, such as aqueous sulfuric or hydrochloric acid.[4] This step hydrolyzes the ester groups to carboxylic acids, forming the unstable 2,2-dipropylmalonic acid intermediate.

-

Decarboxylation: Continued heating of the acidic solution leads to the decarboxylation of the β-dicarboxylic acid intermediate, releasing carbon dioxide and forming 2,2-dipropylpentanoic acid.

-

Isolation and Purification: After cooling, the product is extracted with an organic solvent. The organic extracts are combined, washed, dried, and the solvent is evaporated. The final product can be purified by vacuum distillation.

Diagram of the Synthetic Workflow

Sources

2,2-Dipropylpentanoic Acid: A Structural Analog of Valproic Acid with Undetermined Biological Activity - A Technical Guide for Researchers

Abstract

Valproic acid (VPA), a simple branched-chain carboxylic acid, is a cornerstone in the treatment of epilepsy and other neurological disorders.[1][2] However, its clinical utility is hampered by significant adverse effects, most notably hepatotoxicity and teratogenicity.[1][3][4][5] This has spurred extensive research into the synthesis and evaluation of VPA analogs with the goal of improving its therapeutic index. This technical guide focuses on 2,2-dipropylpentanoic acid, a structural analog of VPA, for which the biological activity has not been extensively reported. We will explore its chemical properties, hypothesize its potential biological activities based on the well-established structure-activity relationships of VPA analogs, and provide a comprehensive experimental framework for its evaluation. This document is intended for researchers, scientists, and professionals in drug development who are interested in the discovery of novel anticonvulsant agents.

Introduction: The Rationale for Exploring Valproic Acid Analogs

Valproic acid (2-propylpentanoic acid) was discovered serendipitously and has since become a widely prescribed medication for epilepsy, bipolar disorder, and migraine prophylaxis.[1][2] Its broad spectrum of anticonvulsant activity is attributed to multiple mechanisms, including the enhancement of GABAergic inhibition, blockade of voltage-gated sodium channels, and inhibition of histone deacetylases (HDACs).[6][7]

Despite its efficacy, VPA's association with rare but severe hepatotoxicity, particularly in children on polytherapy, remains a significant clinical concern.[3][5][8] The formation of reactive metabolites, mitochondrial dysfunction, and oxidative stress are implicated in VPA-induced liver injury.[4][9] This has driven the quest for safer VPA analogs that retain or improve upon its therapeutic effects while minimizing toxicity. The simple structure of VPA makes it an ideal candidate for chemical modification.[1]

2,2-Dipropylpentanoic acid, also known as tripropylacetic acid, is a close structural analog of VPA.[10][11][12][13] Its key structural feature is the presence of three propyl groups attached to the α-carbon of the carboxylic acid, in contrast to the two propyl groups in VPA. This seemingly minor modification could have profound effects on its physicochemical properties, metabolism, and ultimately, its biological activity and toxicity profile. This guide provides a roadmap for the systematic investigation of this intriguing molecule.

Physicochemical Properties of 2,2-Dipropylpentanoic Acid

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.

| Property | 2,2-Dipropylpentanoic Acid | Valproic Acid (for comparison) |

| CAS Number | 52061-75-3[10][11][12][13][14][15][16] | 99-66-1[7][17] |

| Molecular Formula | C11H22O2[10][11] | C8H16O2[17] |

| Molecular Weight | 186.29 g/mol [10][12][13] | 144.21 g/mol [7][17] |

| IUPAC Name | 2,2-dipropylpentanoic acid[10] | 2-propylpentanoic acid[6] |

| Synonyms | 2,2-Dipropylvaleric acid, Tripropylacetic acid[10][11][12][13] | Valproic acid |

| Structure | A pentanoic acid with two additional propyl groups at the C2 position. | A pentanoic acid with one additional propyl group at the C2 position. |

Hypothesized Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The biological activity of 2,2-dipropylpentanoic acid is currently unknown. However, we can formulate hypotheses based on the extensive SAR studies of VPA and its analogs.

-

Anticonvulsant Activity: Studies have shown that the branched-chain structure of VPA is essential for its anticonvulsant effects.[1] Larger analogs of VPA have demonstrated anticonvulsant potency.[18] The increased lipophilicity and molecular volume of 2,2-dipropylpentanoic acid compared to VPA might enhance its ability to cross the blood-brain barrier and interact with membrane-bound targets.[19][20] However, the increased steric hindrance around the carboxylic acid group, which is believed to be crucial for target interaction, could potentially reduce or abolish its activity.[1][2]

-

Mechanism of Action: If 2,2-dipropylpentanoic acid possesses anticonvulsant properties, it may share mechanisms with VPA, such as elevating brain GABA levels or modulating ion channels.[18][21] Its effect on GABA metabolism and aspartate levels would be a key area of investigation.[18]

-

Toxicity Profile: A primary motivation for studying VPA analogs is the potential for reduced hepatotoxicity. The formation of toxic unsaturated metabolites, such as 4-ene-VPA, is a major contributor to VPA's liver toxicity.[3][8] The metabolic fate of 2,2-dipropylpentanoic acid is unknown, but its more sterically hindered structure might alter its metabolism, potentially reducing the formation of toxic metabolites.

Proposed Experimental Workflows for Biological Evaluation

A systematic approach involving in vitro and in vivo studies is necessary to elucidate the biological activity of 2,2-dipropylpentanoic acid.

In Vitro Evaluation

A tiered in vitro screening approach can efficiently assess the compound's potential mechanisms of action and toxicity.

Figure 2: In Vivo Evaluation Pipeline for Anticonvulsant Candidates.

Experimental Protocols:

-

Maximal Electroshock Seizure (MES) Test:

-

Administer 2,2-dipropylpentanoic acid to rodents via an appropriate route (e.g., intraperitoneal injection).

-

After a set pre-treatment time, induce a seizure via corneal or auricular electrodes.

-

Observe the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Determine the ED50 (the dose effective in 50% of animals).

-

-

Pentylenetetrazol (PTZ) Seizure Test:

-

Pre-treat animals with the test compound.

-

Administer a convulsive dose of PTZ subcutaneously.

-

Observe animals for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic seizures).

-

Calculate the ED50 for protection against seizures.

-

-

6 Hz Psychomotor Seizure Test:

-

Administer the test compound to rodents.

-

Deliver a low-frequency (6 Hz) electrical stimulation via corneal electrodes.

-

Observe the duration of seizure activity (e.g., stun, forelimb clonus, twitching).

-

This model is particularly useful for identifying compounds effective against therapy-resistant seizures. [22]

-

-

Hepatotoxicity Assessment in Vivo:

-

Administer 2,2-dipropylpentanoic acid to rodents daily for a specified period (e.g., 7-14 days).

-

Monitor animal health and body weight.

-

At the end of the study, collect blood to measure liver enzyme levels (e.g., ALT, AST).

-

Perform histopathological examination of liver tissue to look for signs of injury, such as necrosis or steatosis.

-

Proposed Synthesis of 2,2-Dipropylpentanoic Acid

While not a commercially available compound for widespread biological testing, 2,2-dipropylpentanoic acid can be synthesized in the laboratory. A plausible synthetic route would involve the alkylation of a suitable ester enolate.

Figure 3: Proposed Synthetic Pathway for 2,2-Dipropylpentanoic Acid.

Conclusion

2,2-Dipropylpentanoic acid represents an unexplored structural analog of the important antiepileptic drug, valproic acid. Based on structure-activity relationships, it may possess anticonvulsant properties, but its increased steric hindrance could also lead to inactivity. Its metabolic profile and potential for hepatotoxicity are key unknowns that require investigation. The experimental workflows outlined in this guide provide a comprehensive and scientifically rigorous approach to systematically evaluate the biological activity of 2,2-dipropylpentanoic acid. The findings from such studies will not only determine the therapeutic potential of this specific compound but also contribute to a deeper understanding of the structural requirements for safe and effective anticonvulsant drugs in the branched-chain carboxylic acid class.

References

-

3 PubMed.

-

23 PubMed Central.

-

24 PubMed.

-

25 WuXi AppTec.

-

19 PubMed.

-

26 ResearchGate.

-

27 InVivo Biosystems.

-

18 PubMed.

-

21 UBC Library Open Collections.

-

20 Semantic Scholar.

-

8 Semantic Scholar.

-

5 ResearchGate.

-

28 PubMed.

-

9 MDPI.

-

10 PubChem.

-

29 SlideShare.

-

22 PLOS One.

-

30 PubMed Central.

-

31 PubMed Central.

-

11 CymitQuimica.

-

14 SIELC Technologies.

-

12 Sigma-Aldrich.

-

13 Merck.

-

6 SLS.

-

7 Sigma-Aldrich.

-

15 Sigma-Aldrich.

-

16 FDA Global Substance Registration System.

-

32 PubChem.

-

2 ResearchGate.

-

33 MDPI.

-

17 Sigma-Aldrich.

-

34 MDPI.

-

35 PubMed.

-

36 Wikipedia.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Valproate-associated hepatotoxicity and its biochemical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms involved in the valproic acid-induced hepatotoxicity: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. 2-Propylpentanoic acid 99-66-1 [sigmaaldrich.com]

- 8. Valproate-Associated Hepatotoxicity and its Biochemical Mechanisms | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. 2,2-Dipropylpentanoic acid | C11H22O2 | CID 104067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS 52061-75-3: 2,2-Dipropylpentanoic acid | CymitQuimica [cymitquimica.com]

- 12. 2,2-Dipropylpentanoic acid - 2,2-Dipropylvaleric acid [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. 2,2-Dipropylpentanoic acid | SIELC Technologies [sielc.com]

- 15. 2,2-Dipropylpentanoic acid | 52061-75-3 [sigmaaldrich.com]

- 16. 2,2-DIPROPYLPENTANOIC ACID [drugfuture.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-activity relationships of unsaturated analogues of valproic acid. | Semantic Scholar [semanticscholar.org]

- 21. Unsaturated analogues of valproic acid : structure activity relationships and interaction with gaba metabolism - UBC Library Open Collections [open.library.ubc.ca]

- 22. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]

- 23. In vivo models of cortical acquired epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vivo experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. wuxibiology.com [wuxibiology.com]

- 26. researchgate.net [researchgate.net]

- 27. invivobiosystems.com [invivobiosystems.com]

- 28. In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]

- 30. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 32. 2-Propyl-2-pentenoic acid | C8H14O2 | CID 104893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. mdpi.com [mdpi.com]

- 35. Antioxidant, pro-oxidant and other biological activities of sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Pivalic acid - Wikipedia [en.wikipedia.org]

Whitepaper: Advancing Therapeutic Frontiers with 2,2-Dipropylpentanoic Acid and Related Valproate Derivatives

Executive Summary

Valproic acid (VPA), a simple branched-chain fatty acid, has been a cornerstone therapeutic for decades, with broad applications in epilepsy, bipolar disorder, and migraine prophylaxis.[1][2][3] However, its clinical utility is significantly hampered by severe adverse effects, most notably teratogenicity and hepatotoxicity.[1][4] This has catalyzed extensive research into its structural analogues and derivatives, including compounds like 2,2-dipropylpentanoic acid, with the overarching goal of dissociating therapeutic efficacy from toxicity. This technical guide provides an in-depth analysis of the rationale, design, and potential applications of VPA derivatives. We explore the core pharmacodynamics of the valproate scaffold, delve into critical structure-activity relationships (SAR), and outline promising therapeutic avenues in neurology and oncology. Furthermore, this guide furnishes detailed experimental workflows, from chemical synthesis to preclinical evaluation, to equip researchers with the practical knowledge required to innovate within this promising chemical space.

The Valproic Acid Scaffold: A Rationale for Derivatization

The Legacy of Valproic Acid (VPA): A Broad-Spectrum Therapeutic

First synthesized in 1881, the anticonvulsant properties of valproic acid (2-propylpentanoic acid) were discovered serendipitously in 1963.[1] Since then, it has become one of the most widely prescribed antiepileptic drugs (AEDs) worldwide due to its efficacy against a wide range of seizure types.[1][2] Its therapeutic portfolio has expanded to include the management of manic episodes in bipolar disorder and the prevention of migraine headaches.[3] The simple chemical structure of VPA belies a complex and multi-modal mechanism of action, which has made it a fascinating scaffold for medicinal chemistry exploration.[1]

The Unmet Need: Clinical Limitations of VPA

The primary impetus for developing VPA derivatives is to mitigate its significant safety concerns. The most severe of these are:

-

Teratogenicity: VPA exposure during pregnancy is linked to an increased risk of congenital malformations and neurodevelopmental disorders in the offspring.

-

Hepatotoxicity: Though rare, VPA can cause life-threatening liver damage, a risk that is primarily associated with its metabolites.[5]

These toxicities limit its use in certain patient populations and necessitate the development of safer alternatives that retain or enhance its therapeutic benefits.

The Derivative Hypothesis: Separating Efficacy from Toxicity

The core hypothesis is that the structural features of VPA responsible for its therapeutic effects can be separated from those causing toxicity. Research has shown that VPA's toxicity is largely mediated by specific metabolites, such as 4-ene-VPA, which possess a terminal double bond.[5] By modifying the parent structure—creating derivatives like amides, cyclic analogues, or compounds such as 2,2-dipropylpentanoic acid—it is possible to alter its metabolic fate, enhance its primary mechanism of action, or improve its target specificity, thereby creating a superior therapeutic agent.

Core Pharmacodynamics of the Valproate Scaffold

The therapeutic versatility of VPA stems from its ability to modulate multiple biological targets. Understanding these is critical to designing derivatives with desired pharmacological profiles.

Multi-Modal Mechanism of Action

-

GABAergic System Enhancement: VPA increases brain concentrations of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It achieves this by inhibiting GABA-degrading enzymes like GABA transaminase (GABA-T) and potentiating postsynaptic GABAergic responses.[1][3][6]

-

Ion Channel Modulation: VPA blocks voltage-gated sodium channels and T-type calcium channels.[6][7] This action reduces high-frequency neuronal firing, a key factor in seizure generation and neuronal hyperexcitability.

-

Histone Deacetylase (HDAC) Inhibition: At therapeutic concentrations, VPA acts as an HDAC inhibitor.[6] This epigenetic modulation leads to changes in gene expression, which is thought to underlie its neuroprotective, mood-stabilizing, and potential anti-cancer effects.[1][7]

Visualizing the Core Pathways

Caption: Core mechanisms of the valproate scaffold.

Structure-Activity Relationship (SAR) and Derivative Design

Key Structural Features for Activity

Early studies established the essentiality of VPA's branched structure for its anticonvulsant activity.[8] There is a consistent correlation between the structure of these branched-chain fatty acids and their anticonvulsant potency, with larger molecules often being more active.[9] The carboxylic acid group is also considered a key pharmacophore, providing an initial electrostatic interaction with target proteins.[10]

Strategies for Derivatization

To improve upon the VPA scaffold, several derivatization strategies have been employed:

-

Amide and Urea Derivatives: Replacing the carboxylic acid with an amide or urea moiety can alter polarity, improve metabolic stability, and in some cases, enhance potency while reducing toxicity.

-

Cyclic Analogues: Incorporating the alkyl chains into a cyclic structure can introduce conformational rigidity. This can lead to increased potency and specificity for certain targets.

-

Unsaturated Derivatives: The principal metabolite of VPA, 2-ene VPA, appears to retain therapeutic properties while lacking the hepatotoxicity, making it a valuable lead compound for developing safer AEDs.[11]

-

Prodrugs: Esterifying the carboxylic acid can create prodrugs designed to improve pharmacokinetics or enable targeted delivery, releasing the active compound at the desired site of action.[1]

The Role of Lipophilicity and Steric Effects

For anticonvulsant activity, a strong correlation exists between potency and lipophilicity (measured by the octanol-water partition coefficient).[11][12] This suggests that the ability of the compound to cross the blood-brain barrier and partition into the plasma membrane is a critical determinant of its effect.[11] However, steric factors also play a role; excessively bulky substituents, such as a cyclohexyl group, can lead to inactivity, possibly by hindering metabolism or interaction at an active site.[12]

Therapeutic Applications & Preclinical Evidence

Next-Generation Anticonvulsants

The primary goal in this area is to develop derivatives with a higher therapeutic index than VPA. Research has focused on enhancing potency and reducing sedation and other neurotoxicities. For example, analogues of 2-ene VPA have been evaluated, with some showing markedly superior potency to VPA in preclinical models.[11]

| Compound | Class | Anticonvulsant Potency (ED₅₀ in mg/kg) | Sedative Effect | Reference |

| Valproic Acid (VPA) | Parent Drug | ~150-200 | Moderate | [8] |

| Cyclooctylideneacetic Acid | Cyclic Analogue | 122.8 | Significantly Reduced | [8] |

ED₅₀ values are from the pentylenetetrazole (PTZ)-induced seizure model in mice. Lower values indicate higher potency.

Neurodegenerative Disorders

VPA's neuroprotective properties, including anti-inflammatory effects and the ability to promote neurotrophic factors, suggest its derivatives could be valuable for treating neurodegenerative diseases.[13] VPA has been shown to protect dopaminergic neurons and prevent hippocampal cell death in ischemic models.[13] Derivatives with enhanced HDAC inhibitory activity or improved blood-brain barrier penetration could offer novel therapeutic strategies for conditions like Parkinson's, Alzheimer's, and ischemic stroke.

Oncology: Leveraging HDAC Inhibition

The discovery of VPA's HDAC inhibitory activity has opened a new therapeutic avenue in cancer treatment.[1][7] HDAC inhibition can induce apoptosis in tumor cells and increase their susceptibility to radiation and chemotherapy.[14] Derivatives are being designed to be more potent and selective HDAC inhibitors than VPA, potentially leading to more effective and less toxic anti-cancer agents.

Experimental Workflows for Derivative Evaluation

Synthesis Protocol: General Amide Derivative Synthesis

This protocol describes a standard procedure for coupling a VPA analogue with an amine using carbodiimide chemistry, a common method for creating amide derivatives.

Objective: To synthesize an N-benzyl amide of 2,2-dipropylpentanoic acid.

Materials:

-

2,2-dipropylpentanoic acid

-

Benzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dry Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution, 1M HCl solution, Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reactant Solubilization: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,2-dipropylpentanoic acid (1.0 mmol) in dry DCM (15 mL).

-

Activation: Add HOBt (0.2 mmol) and EDCI (1.1 mmol) to the solution. Stir at room temperature for 20 minutes to activate the carboxylic acid.

-

Amine Addition: Add benzylamine (1.1 mmol) followed by the dropwise addition of DIPEA (2.5 mmol).

-

Reaction: Allow the mixture to stir at room temperature for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product via column chromatography on silica gel to yield the pure amide derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Screening Cascade

Protocol: HDAC Inhibition Assay (Fluorometric)

-

Preparation: Prepare a buffer solution containing the HDAC enzyme (e.g., HeLa nuclear extract) and a fluorogenic HDAC substrate.

-

Compound Addition: Add varying concentrations of the test derivative (e.g., from 1 nM to 100 µM) to the wells of a 96-well plate. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and DMSO as a vehicle control.

-

Incubation: Add the enzyme/substrate mixture to the wells and incubate at 37°C for 60 minutes.

-

Development: Stop the enzymatic reaction by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Measurement: Read the fluorescence intensity using a plate reader. Calculate the IC₅₀ value, which represents the concentration of the derivative required to inhibit 50% of HDAC activity.

In Vivo Efficacy Model

Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

-

Acclimatization: Acclimatize male albino mice to the laboratory environment for at least 3 days.

-

Dosing: Administer the test derivative or vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Pre-treatment Time: Wait for a specific period (e.g., 30-60 minutes) to allow for drug absorption and distribution.

-

Seizure Induction: Administer a subcutaneous (s.c.) injection of PTZ at a convulsant dose (e.g., 85 mg/kg).

-

Observation: Immediately place each mouse in an individual observation chamber and record seizure activity for 30 minutes. Note the latency to and presence of clonic seizures.

-

Endpoint: A mouse is considered protected if it does not exhibit clonic seizures within the 30-minute observation period.

-

Analysis: Calculate the ED₅₀ (the dose effective in protecting 50% of the animals from seizures) using probit analysis.

Workflow Visualization

Caption: A typical preclinical evaluation workflow for novel VPA derivatives.

Challenges and Future Directions

The development of VPA derivatives, while promising, is not without challenges. A key hurdle is translating potent in vitro activity and preclinical in vivo efficacy into clinical success. Long-term toxicity studies are essential to ensure that new derivatives do not possess unforeseen adverse effects. Future research should focus on developing derivatives with novel or dual mechanisms of action, such as compounds that combine HDAC inhibition with other anti-cancer pathways or combine GABAergic modulation with anti-inflammatory properties for neurodegenerative diseases. The use of computational modeling and structure-based drug design will be instrumental in accelerating the discovery of next-generation VPA derivatives with superior safety and efficacy profiles.

Conclusion

The derivatization of the valproic acid scaffold represents a highly promising strategy for developing novel therapeutics. By applying principles of medicinal chemistry and a rigorous preclinical evaluation cascade, it is possible to engineer molecules that retain the broad-spectrum efficacy of VPA while shedding its dose-limiting toxicities. From safer anticonvulsants to targeted anti-cancer agents and novel treatments for neurodegeneration, the therapeutic potential of 2,2-dipropylpentanoic acid and related derivatives is substantial. Continued innovation in this area holds the key to addressing significant unmet needs across multiple complex diseases.

References

-

Mishra, M. K., Kukal, S., Paul, P. R., Bora, S., Singh, A., Kukreti, S., Saso, L., Muthusamy, K., Hasija, Y., & Kukreti, R. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Molecules, 27(1), 104. [Link]

-

Chapman, A. G., Croucher, M. J., & Meldrum, B. S. (1988). Quantitative structure-anticonvulsant activity relationships of valproic acid, related carboxylic acids and tetrazoles. Neuropharmacology, 27(3), 287-294. [Link]

-

Chapman, A. G., Croucher, M. J., & Meldrum, B. S. (1983). Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content. Life Sciences, 32(17), 2023-2031. [Link]

-

Mishra, M. K., et al. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. MDPI. [Link]

-

Palaty, J., & Abbott, F. S. (1995). Structure-activity relationships of unsaturated analogues of valproic acid. Journal of Medicinal Chemistry, 38(17), 3398-3406. [Link]

-

Grewal, K. K. (1987). Quantitative structure-anticonvulsant activity studies of valproic acid analogues. UBC Library Open Collections. [Link]

-

Mishra, M. K., et al. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. MDPI. [Link]

-

Bourin, M. (2020). Mechanism of Action of Valproic Acid and Its Derivatives. SOJ Pharmacy & Pharmaceutical Sciences, 7(1), 1-4. [Link]

-

Talebi, F., et al. (2021). A Comprehensive Insight Into the Role of Valproic Acid in Neurodegenerative Disorders. Basic and Clinical Neuroscience, 12(3), 271-282. [Link]

-

Wikipedia contributors. (2024). Valproate. Wikipedia. [Link]

-

Balroop, B., & Tadi, P. (2024). Valproic Acid. StatPearls. [Link]

-

Ghodke-Puranik, Y., et al. (2013). Valproic acid pathway: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 23(4), 236-241. [Link]

-

Yagen, B., & Bialer, M. (2004). Valproic acid: Clinical efficacy and use in other neurological disorders. Journal of Medicinal Chemistry, 47(10), 2493-2516. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2-Dipropylpentanoic acid. PubChem. [Link]

-

Zhang, Y., et al. (2023). Design, Synthesis, and Evaluation of New 2-Arylpropanoic Acid-l-Tryptophan Derivatives for Mitigating Cisplatin-Induced Nephrotoxicity. MDPI. [Link]

-

Comelli, F., et al. (2012). Valproic acid structure (2 propyl-pentanoic acid), a unique simple small monocarboxylic acid. ResearchGate. [Link]

Sources

- 1. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Valproate - Wikipedia [en.wikipedia.org]

- 3. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 7. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative structure-anticonvulsant activity relationships of valproic acid, related carboxylic acids and tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Comprehensive Insight Into the Role of Valproic Acid in Neurodegenerative Disorders: An Updated Review [biomedrb.com]

- 14. 2-Propylpentanoic acid 99-66-1 [sigmaaldrich.com]

A Technical Deep Dive into 2,2-Dipropylpentanoic Acid: Beyond an Impurity